2-oxo-4aH-quinoline-7-carbonitrile
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Overview
Description
2-oxo-4aH-quinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a carbonitrile group at the 7th position and an oxo group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4aH-quinoline-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . These methods offer high yields and efficient reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-oxo-4aH-quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride . Reaction conditions often involve the use of phase-transfer catalysts, such as tetrabutylammonium bromide, and bases like potassium carbonate .
Major Products
Major products formed from these reactions include pyrazolo[3,4-b]quinoline derivatives and benzo[b][1,8]naphthyridine derivatives . These products have significant pharmacological properties and are used in various applications.
Scientific Research Applications
2-oxo-4aH-quinoline-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-4aH-quinoline-7-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit tumor growth by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis . The compound also modulates nuclear receptor responsiveness and disrupts cell migration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-4aH-quinoline-7-carbonitrile include:
2-oxo-2H-chromene-3-carbonitriles: Known for their biological activities like antimicrobial and antioxidant properties.
4-hydroxy-2-quinolones: These compounds exhibit significant pharmaceutical and biological activities.
Quinolinyl-pyrazoles: These derivatives have been studied for their pharmacological properties and potential as therapeutic agents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H6N2O |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-oxo-4aH-quinoline-7-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5,8H |
InChI Key |
BFHMWLRIVRZIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=CC21)C#N |
Origin of Product |
United States |
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